molecular formula C19H23NO4 B066931 (R)-3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid CAS No. 190190-49-9

(R)-3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid

Cat. No. B066931
CAS RN: 190190-49-9
M. Wt: 329.4 g/mol
InChI Key: JXDXPRAUFACOHG-OAHLLOKOSA-N
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Description

“®-3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid” is a chemical compound with the CAS Number: 190190-49-9 . It has a molecular weight of 329.4 and is an alanine derivative . This compound exhibits diverse applications, ranging from drug synthesis to material science, making it a valuable tool for advancements in various fields.


Molecular Structure Analysis

The IUPAC name of this compound is (3R)-3-[(tert-butoxycarbonyl)amino]-4-(1-naphthyl)butanoic acid . The InChI code is 1S/C19H23NO4/c1-19(2,3)24-18(23)20-15(12-17(21)22)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,15H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t15-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed and dry environment at 2-8°C .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research for the study of proteomes and their functions. Specifically, it’s used in the synthesis of peptides that are relevant to the study of protein structure and function . The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino acid during peptide synthesis, which is later removed to obtain the desired peptide sequence.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H320, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-15(12-17(21)22)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,15H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDXPRAUFACOHG-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151498
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-butoxycarbonyl)amino)-4-(naphthalen-1-yl)butanoic acid

CAS RN

190190-49-9
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190190-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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